Cytotoxicity Against HeLa S3 Cells: Aurilol vs. Aurisides, Dolabelides, and Auriculol
Aurilol exhibits moderate cytotoxicity against HeLa S3 cervical carcinoma cells. In direct comparative assays using the same cell line, its potency is lower than that of the macrolides auriside A and B, but higher than that of the structurally related oxygenated squalene auriculol, for which quantitative data are not publicly available [1]. This positions aurilol as a valuable tool for investigating structure-activity relationships within marine cytotoxic agents [2].
| Evidence Dimension | Cytotoxicity (IC50) against HeLa S3 cells |
|---|---|
| Target Compound Data | 4.3 µg/mL |
| Comparator Or Baseline | Auriside A: 0.17 µg/mL; Auriside B: 1.2 µg/mL; Dolabelide C: 1.9 µg/mL; Dolabelide D: 1.5 µg/mL |
| Quantified Difference | Aurilol is ~25-fold less potent than auriside A, ~3.6-fold less potent than auriside B, and ~2.3- to 2.9-fold less potent than dolabelides C and D |
| Conditions | HeLa S3 human cervical carcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
This quantitative potency ranking enables researchers to select the appropriate compound based on desired cytotoxicity thresholds for specific experimental designs.
- [1] Sone, H.; Kigoshi, H.; Yamada, K. Aurisides A and B, Cytotoxic Macrolide Glycosides from the Japanese Sea Hare Dolabella auricularia. J. Org. Chem. 1996, 61 (25), 8956–8960. View Source
- [2] Suenaga, K.; Nagoya, T.; Shibata, T.; Kigoshi, H.; Yamada, K. Dolabelides C and D, cytotoxic macrolides isolated from the sea hare Dolabella auricularia. J. Nat. Prod. 1997, 60 (2), 155–157. View Source
